4-bromophenyl N-(chlorosulfonyl)carbamate
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Overview
Description
4-Bromophenyl N-(chlorosulfonyl)carbamate is a chemical compound with the molecular formula C7H5BrClNO4S and a molecular weight of 314.54 g/mol . It is used primarily in research settings and has applications in various fields of chemistry and biology.
Preparation Methods
The synthesis of 4-bromophenyl N-(chlorosulfonyl)carbamate typically involves the reaction of 4-bromophenol with chlorosulfonyl isocyanate (CSI). This reaction is carried out under controlled conditions to ensure the formation of the desired product . The process can be streamlined by implementing a one-pot/two-step/three-component process involving CSI, alcohol, and 4-bromophenol, which significantly improves reaction efficiency .
Chemical Reactions Analysis
4-Bromophenyl N-(chlorosulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Amidation Reactions: It can be used as an amidyl-radical precursor in photo-induced amidation reactions.
Oxidation and Reduction:
Common reagents used in these reactions include chlorosulfonyl isocyanate, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromophenyl N-(chlorosulfonyl)carbamate has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a precursor in various chemical reactions.
Biology: It may be used in the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromophenyl N-(chlorosulfonyl)carbamate involves its reactivity as an amidyl-radical precursor. When exposed to specific conditions, such as photo-induced reactions, it generates reactive intermediates that can participate in various chemical transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
4-Bromophenyl N-(chlorosulfonyl)carbamate can be compared with other similar compounds, such as:
- 4-Chlorophenyl N-(4-bromophenyl)carbamate
- 4-Bromophenyl N-(3,4-dichlorophenyl)carbamate
- 4-Cyanophenyl N-(4-bromophenyl)carbamate
These compounds share similar structural features but differ in their specific substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, making it suitable for particular research and industrial applications.
Properties
Molecular Formula |
C7H5BrClNO4S |
---|---|
Molecular Weight |
314.54 g/mol |
IUPAC Name |
(4-bromophenyl) N-chlorosulfonylcarbamate |
InChI |
InChI=1S/C7H5BrClNO4S/c8-5-1-3-6(4-2-5)14-7(11)10-15(9,12)13/h1-4H,(H,10,11) |
InChI Key |
IBZFMHDEXILWRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)NS(=O)(=O)Cl)Br |
Origin of Product |
United States |
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